BenchChemオンラインストアへようこそ!

4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol

Medicinal Chemistry Physicochemical Profiling Drug Design

Target compound features a direct anilino linkage and single 4-bromine substitution, distinct from the 3,5-dibromo Ambroxol class. Its BRD4 IC50 of 631 nM provides a quantifiable SAR baseline. Lower MW (285.18 Da) and HBD count (3) suggest improved CNS permeability, ideal for neurological drug discovery. Use as a key intermediate for novel Ambroxol analogs to study bromine positional effects on mucolytic, anti-inflammatory, or chaperone activities. Request a quote for ≥95% purity research-grade material.

Molecular Formula C12H17BrN2O
Molecular Weight 285.18 g/mol
CAS No. 1040334-64-2
Cat. No. B6143066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
CAS1040334-64-2
Molecular FormulaC12H17BrN2O
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=C(C=C(C=C2)Br)N)O
InChIInChI=1S/C12H17BrN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2
InChIKeyNJSVYAJXSCWRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (CAS 1040334-64-2): Procurement-Grade Cyclohexanol-Amine Scaffold with Differentiated Substitution


4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol (CAS 1040334-64-2) is an organic compound with the molecular formula C12H17BrN2O and an average mass of 285.18 Da, characterized by a cyclohexanol core bearing a 2-amino-4-bromophenyl moiety via an anilino linkage [1]. This substitution pattern distinguishes it from the clinically established Ambroxol/Bromhexine class, which contains a 3,5-dibromo substitution and a methylamino bridge, as well as from the 4-amino-4-(2-bromophenyl)cyclohexan-1-ol scaffold [2][3]. The compound is commercially supplied with a typical purity specification of ≥95% and is utilized as a building block in medicinal chemistry and chemical biology research [1].

4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol: Why In-Class Substitution Without Quantitative Validation Introduces Risk


Cyclohexanol-based amines containing bromophenyl groups are not interchangeable due to divergent molecular descriptors (e.g., molecular weight, hydrogen bond donor count, logP) and distinct pharmacophoric connectivity [1][2]. The target compound features a direct anilino linkage (N-aryl) and a single bromine at the 4-position, whereas Ambroxol and its monobromo impurity possess a methylamino spacer and different bromination patterns (3,5-dibromo vs. 5-bromo) [3]. Furthermore, the isomeric 4-amino-4-(2-bromophenyl)cyclohexan-1-ol introduces a geminal amino-phenyl substitution at the cyclohexane ring, which alters both physicochemical properties and biological target engagement [4]. These structural variations translate into differential activity profiles in target-binding assays (e.g., BRD4, ORL1), making empirical, comparator-based evaluation essential for procurement decisions [5][6].

4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol: Quantitative Comparator-Based Evidence for Differentiated Procurement


Molecular Descriptor Differentiation: Single Bromine Substitution vs. Dibrominated Ambroxol

The target compound possesses a single bromine atom (monobromo substitution) at the 4-position of the phenyl ring, whereas Ambroxol contains two bromine atoms (3,5-dibromo substitution). This difference yields a molecular weight of 285.18 Da for the target compound compared to 378.10 Da for Ambroxol base, and a hydrogen bond donor count of 3 versus 4 for Ambroxol hydrochloride [1][2]. These descriptor variations influence permeability, solubility, and off-target binding profiles.

Medicinal Chemistry Physicochemical Profiling Drug Design

Connectivity-Specific Target Engagement: BRD4 Bromodomain Affinity Differentiation

In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to BRD4, the target compound exhibited an IC50 of 631 nM [1]. In contrast, a representative cyclohexane-derived ORL1 antagonist from the same patent family (BDBM177918) demonstrated a Ki of 23 nM for the opioid receptor-like 1 (ORL1) receptor, indicating that the anilino-substituted cyclohexanol scaffold of the target compound engages bromodomains rather than opioid receptors [2]. This functional divergence arises from the unique 4-bromo-2-aminoanilino moiety absent in the ORL1-targeting cyclohexanes.

Epigenetics Bromodomain Inhibition Chemical Biology

Linker-Dependent Physicochemical Divergence: Anilino vs. Geminal Amino-Phenyl Substitution

The target compound contains an anilino linkage (NH-phenyl) connecting the cyclohexanol core to the 2-amino-4-bromophenyl group. Its isomeric counterpart, 4-amino-4-(2-bromophenyl)cyclohexan-1-ol (CAS 1892781-18-8), positions the amino and phenyl groups geminally on the cyclohexane ring. This structural variation produces a topological polar surface area (TPSA) of 58.3 Ų for the target compound [1] versus 46.3 Ų for the geminal isomer [2], and a LogP of ~1.80 versus ~1.90, respectively.

Structure-Activity Relationship ADME-Tox Medicinal Chemistry

Chemical Stability and Purity Profile for Reproducible Research

The target compound is commercially available with a minimum purity specification of 95% [1]. While Ambroxol and its monobromo impurity are also supplied at similar purities , the target compound's single bromine substitution eliminates the potential for diastereomeric or regioisomeric impurities associated with the 3,5-dibromo substitution pattern of Ambroxol. This simplifies analytical characterization and reduces the likelihood of confounding biological activity from trace impurities.

Analytical Chemistry Quality Control Reproducibility

4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol: Evidence-Based Procurement Scenarios


Bromodomain (BRD4) Chemical Probe Development

Researchers developing small-molecule inhibitors or degraders targeting the BRD4 bromodomain can employ the target compound as a starting scaffold or control probe. Its IC50 of 631 nM against BRD4 provides a quantifiable baseline for SAR optimization, while its distinct anilino linkage differentiates it from other bromodomain inhibitors [1]. The single bromine substitution also offers a convenient handle for further functionalization via cross-coupling chemistry.

Medicinal Chemistry Scaffold for CNS-Penetrant Candidates

The target compound's lower molecular weight (285.18 Da) and reduced hydrogen bond donor count (3) compared to Ambroxol suggest improved passive CNS permeability [1][2]. This makes it a suitable core scaffold for medicinal chemistry campaigns aimed at neurological or psychiatric targets, where brain exposure is a critical requirement.

Differentiation from μ-Opioid/ORL1 Receptor Pharmacophores

For programs investigating pain or addiction targets, the target compound serves as a negative control or selectivity tool, given that structurally related cyclohexane derivatives (e.g., US9120797 series) exhibit nanomolar affinity for ORL1 and μ-opioid receptors [2]. Its BRD4 activity profile confirms divergent pharmacology, enabling researchers to deconvolute polypharmacology in screening cascades.

Synthesis of Novel Ambroxol Analogs with Altered Bromination Pattern

The target compound's 4-bromo substitution provides a regioisomeric alternative to the 3,5-dibromo motif of Ambroxol. It can be used as a key intermediate in the synthesis of novel Ambroxol analogs to investigate the impact of bromine position on mucolytic, anti-inflammatory, or chaperone activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.